An In-depth Technical Guide to beta-Butyrolactone: Chemical Properties and Structure
An In-depth Technical Guide to beta-Butyrolactone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-butyrolactone (β-butyrolactone), systematically named 4-methyloxetan-2-one, is a cyclic ester (lactone) with a four-membered ring. It is a colorless to light yellow liquid with an odor described as being similar to acetone or mint.[1][2] This compound serves as a versatile building block in organic synthesis and is a key monomer in the production of the biodegradable polymer poly(3-hydroxybutyrate) (PHB).[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of beta-butyrolactone, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The chemical structure of beta-butyrolactone consists of a four-membered oxetane ring with a carbonyl group at the 2-position and a methyl group at the 4-position. It is the intramolecular ester of 3-hydroxybutanoic acid.[1] While it can exist as a racemate, the individual enantiomers, (R)- and (S)-β-butyrolactone, are often used in stereospecific synthesis.[1]
Below is a diagram representing the chemical structure of beta-butyrolactone.
Caption: Chemical structure of beta-butyrolactone.
Physicochemical Properties
A summary of the key physicochemical properties of beta-butyrolactone is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄H₆O₂ | [2][3][4][5][6][7] |
| Molecular Weight | 86.09 g/mol | [2][3][4][5][6][7] |
| CAS Number | 3068-88-0 | [2][3][5][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Acetone-like or mint-like | [1][2] |
| Melting Point | -43.5 °C to -44 °C | [8][9][10][11][12][13][14][15] |
| Boiling Point | 71-73 °C at 29-39 hPa | [1][5][9][10][12][13][14][15] |
| Density | 1.056 g/mL at 25 °C | [9][10][12][14][15] |
| Solubility in Water | 268 g/L | [1] |
| Solubility | Soluble in various organic solvents | [1] |
| Flash Point | 60 °C (140 °F) - closed cup | [5][8][11][12][13] |
| Refractive Index (n20/D) | 1.411 | [10][12][14][15] |
Spectral Data
The structural identification and analysis of beta-butyrolactone are commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1H NMR Spectrum
The proton NMR spectrum of beta-butyrolactone exhibits characteristic signals corresponding to the protons in its structure. The chemical shifts (δ) are typically observed in the following regions:
-
CH₃ group: A doublet around 1.5 ppm.
-
CH₂ group: Two diastereotopic protons appearing as a multiplet between 2.5 and 3.5 ppm.
-
CH group: A multiplet around 4.5 ppm.
13C NMR Spectrum
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule, with typical chemical shifts observed at:
-
CH₃ carbon: Around 20 ppm.
-
CH₂ carbon: Around 45 ppm.
-
CH carbon: Around 75 ppm.
-
C=O (carbonyl) carbon: Around 170 ppm.
Infrared (IR) Spectrum
The IR spectrum of beta-butyrolactone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the strained four-membered lactone ring. This peak is typically observed at a higher frequency than that of acyclic esters or larger-ring lactones, usually around 1820-1840 cm⁻¹ . Other significant peaks include C-O stretching and C-H bending and stretching vibrations.
Chemical Reactivity and Stability
Beta-butyrolactone is a reactive molecule due to the significant ring strain of its four-membered lactone structure. This strain makes it susceptible to nucleophilic attack and ring-opening reactions. It is incompatible with strong bases and strong oxidizing agents and is known to be hydrolyzed by water and aqueous alkali.[9]
Ring-Opening Polymerization
The most notable reaction of beta-butyrolactone is its ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester.[1] This polymerization can be initiated by various catalysts, including anionic, cationic, and coordination catalysts.[1]
The general mechanism for the ring-opening polymerization is depicted below.
Caption: General workflow for the ring-opening polymerization of beta-butyrolactone.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and polymerization of beta-butyrolactone are extensive and depend on the specific desired outcome (e.g., racemic vs. enantiopure product, specific polymer properties). Below are generalized methodologies for key experiments.
Synthesis of beta-Butyrolactone
Several methods for the synthesis of beta-butyrolactone have been reported:
-
From Ketene and Acetaldehyde: Racemic beta-butyrolactone can be synthesized by the [2+2] cycloaddition of ketene (ethenone) and acetaldehyde (ethanal) in the presence of a catalyst, such as a clay mineral like montmorillonite.[1] Enantioselective synthesis can be achieved using a chiral aluminum complex as a catalyst.[1]
-
Hydrogenation of Diketene: Another common method involves the hydrogenation of diketene using a palladium catalyst, which can yield beta-butyrolactone in high purity.[1] Asymmetric hydrogenation using a ruthenium-BINAP catalyst can produce optically active (R)-β-butyrolactone.[1]
Purification of beta-Butyrolactone
Purification of beta-butyrolactone is typically achieved by fractional distillation under reduced pressure .[1] Due to its reactivity, it is important to avoid high temperatures and the presence of strong acids or bases during distillation to prevent polymerization or decomposition. The fraction boiling at 71-73 °C at 29-39 hPa is collected.[1]
Anionic Ring-Opening Polymerization of beta-Butyrolactone
Anionic ROP is a common method to produce PHB from beta-butyrolactone. A general procedure is as follows:
-
Monomer and Solvent Preparation: Beta-butyrolactone and the solvent (e.g., tetrahydrofuran, THF) are rigorously dried and purified to remove any water or protic impurities that could terminate the polymerization.
-
Initiation: A suitable anionic initiator, such as an alkoxide (e.g., potassium methoxide), an organometallic compound (e.g., n-butyllithium), or a carboxylate salt, is added to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization: The purified beta-butyrolactone is added to the initiator solution at a controlled temperature. The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon or the β-carbon of the lactone, leading to ring opening and propagation of the polymer chain.
-
Termination and Isolation: The polymerization is terminated by the addition of a protic agent, such as methanol or acidic water. The resulting polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
Biological Signaling Pathways and Toxicology
Information on the specific interaction of beta-butyrolactone with mammalian signaling pathways is limited. Much of the available toxicological data pertains to the structurally related compound, gamma-butyrolactone (GBL), which acts as a prodrug for gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.
Beta-butyrolactone itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Its carcinogenic potential is thought to be related to its reactivity as an alkylating agent. Studies have shown that beta-propiolactone, a related compound, can alkylate DNA, primarily at the N-7 position of guanine and the N-1 of adenine, which can lead to mutations. It is suggested that the carcinogenic potency of lactones correlates with their chemical reactivity.
The metabolic fate of beta-butyrolactone in vivo is not well-documented in publicly available literature. It is plausible that it undergoes hydrolysis to 3-hydroxybutyric acid, a naturally occurring ketone body. However, its reactivity towards nucleophiles suggests it could also react with various biomolecules before being metabolized.
The diagram below illustrates a simplified proposed mechanism of beta-butyrolactone's potential interaction with DNA.
Caption: Proposed mechanism of beta-butyrolactone's interaction with DNA.
Conclusion
Beta-butyrolactone is a valuable and reactive chemical intermediate with significant applications in polymer chemistry. Its strained four-membered ring dictates its chemical behavior, making it an excellent monomer for ring-opening polymerization to produce the biodegradable polyester PHB. While its synthesis and polymerization have been extensively studied, further research is needed to fully elucidate its specific interactions with biological signaling pathways and its complete metabolic profile in mammals. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its potential carcinogenicity. The data and methodologies presented in this guide provide a solid foundation for further investigation and application of beta-butyrolactone.
References
- 1. Carcinogenesis of β-Propiolactone: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. β-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN100506878C - Chemical synthesis method of β-butyrolactone and lactide copolymer - Google Patents [patents.google.com]
- 9. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 10. vlab.amrita.edu [vlab.amrita.edu]
- 11. Purification [chem.rochester.edu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 15. Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
